4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide
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Overview
Description
4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol This compound is known for its unique structural properties, which include a cyclopropane ring, an isopropyl group, and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-cyclopropoxy-3-isopropylpyridine with N,N-dimethylamine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structural features, such as the cyclopropane ring and picolinamide moiety, enable it to bind to target molecules and exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-3-(dimethylamino)-N,N-dimethylpicolinamide
- 5-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide
Uniqueness
4-Cyclopropoxy-3-isopropyl-N,N-dimethylpicolinamide is unique due to its specific combination of structural features, including the cyclopropane ring, isopropyl group, and picolinamide moiety.
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-3-propan-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)12-11(18-10-5-6-10)7-8-15-13(12)14(17)16(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
XQXNHQZGNAJTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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